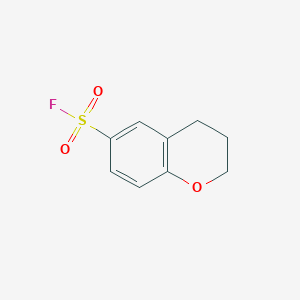
2-Butyl-2-(chloromethyl)oxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyl-2-(chloromethyl)oxolane is an organic compound with the molecular formula C₉H₁₇ClO It is a member of the oxolane family, characterized by a five-membered ring containing one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-2-(chloromethyl)oxolane typically involves the cyclization of appropriate precursors under specific conditions. One common method is the halocyclization of alcohols, where an alcohol precursor undergoes intramolecular cyclization in the presence of a halogenating agent . This method ensures the formation of the oxolane ring with the chloromethyl group attached.
Industrial Production Methods
Industrial production of this compound may involve large-scale halocyclization processes, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and concentration of reagents, are carefully controlled to ensure efficient production. The compound is then purified using techniques like distillation or chromatography to achieve the desired purity levels .
化学反応の分析
Types of Reactions
2-Butyl-2-(chloromethyl)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines, thiols, or alkoxides. Conditions typically involve mild temperatures and solvents like ethanol or acetone.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation might produce a carboxylic acid or ketone derivative .
科学的研究の応用
2-Butyl-2-(chloromethyl)oxolane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used to study the effects of oxolane derivatives on biological systems, including their interactions with enzymes and receptors.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism by which 2-Butyl-2-(chloromethyl)oxolane exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to modifications in the structure and function of the target molecules, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
2-Butyl-2-(chloromethyl)oxirane: Similar in structure but with an oxirane ring instead of an oxolane ring.
2-[2-(chloromethyl)butyl]oxolane: Another oxolane derivative with a different substitution pattern.
Uniqueness
2-Butyl-2-(chloromethyl)oxolane is unique due to its specific ring structure and the presence of the chloromethyl group. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications. Its ability to undergo various chemical reactions and its potential use in diverse fields highlight its versatility and importance in scientific research .
特性
分子式 |
C9H17ClO |
|---|---|
分子量 |
176.68 g/mol |
IUPAC名 |
2-butyl-2-(chloromethyl)oxolane |
InChI |
InChI=1S/C9H17ClO/c1-2-3-5-9(8-10)6-4-7-11-9/h2-8H2,1H3 |
InChIキー |
ATYQTHVLQRYLQO-UHFFFAOYSA-N |
正規SMILES |
CCCCC1(CCCO1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4',4',7-Trifluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one](/img/structure/B13171509.png)

![4-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,3-thiadiazole](/img/structure/B13171520.png)




![4-[5-(Aminomethyl)-2-furyl]benzamide](/img/structure/B13171547.png)



![4-[(4-Isopropylbenzoyl)amino]butanoic acid](/img/structure/B13171568.png)

